2-Chlorocycloheptanone

Toxicology Safety profiling α-Haloketone handling

2-Chlorocycloheptanone (C₇H₁₁ClO, MW 146.61) is a seven-membered α-chloroketone belonging to the class of cyclic α-halocarbonyl compounds. Its physical properties include a boiling point of 106–107 °C at 24 Torr , a density of 1.1328 g/cm³ at 20 °C , and a calculated vapor pressure of 0.1 mmHg at 25 °C.

Molecular Formula C7H11ClO
Molecular Weight 146.61 g/mol
CAS No. 766-66-5
Cat. No. B1583524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorocycloheptanone
CAS766-66-5
Molecular FormulaC7H11ClO
Molecular Weight146.61 g/mol
Structural Identifiers
SMILESC1CCC(C(=O)CC1)Cl
InChIInChI=1S/C7H11ClO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5H2
InChIKeySDSZGDVXUFWFAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorocycloheptanone (CAS 766-66-5) Procurement Guide: Physicochemical Baseline and Compound Classification


2-Chlorocycloheptanone (C₇H₁₁ClO, MW 146.61) is a seven-membered α-chloroketone belonging to the class of cyclic α-halocarbonyl compounds. Its physical properties include a boiling point of 106–107 °C at 24 Torr [1], a density of 1.1328 g/cm³ at 20 °C [1], and a calculated vapor pressure of 0.1 mmHg at 25 °C [2]. The compound features an electrophilic carbonyl group adjacent to a chlorine atom, enabling nucleophilic substitution via an Sₙ2 pathway [3] while precluding Sₙ1 due to unstable α-carbocation formation [3]. These baseline characteristics define its reactivity profile but do not in themselves differentiate it from structurally related α-halocycloalkanones.

Why α-Halocycloalkanones Are Not Interchangeable: Critical Ring-Size Dependent Properties of 2-Chlorocycloheptanone


Despite sharing the α-chloroketone pharmacophore, 2-chlorocycloheptanone exhibits ring-size-dependent properties that render generic substitution among five-, six-, and seven-membered analogs scientifically unsound. Acute toxicity varies substantially across ring sizes, with intraperitoneal LD₅₀ values in mice ranging from 310 mg/kg for the five-membered analog to 980 mg/kg for the seven-membered 2-chlorocycloheptanone . Furthermore, ring-expansion reactions demonstrate divergent regioselectivity patterns: 2-chlorocyclohexanone undergoes methylene insertion exclusively on the unsubstituted side of the carbonyl to yield 2-chlorocycloheptanone [1], whereas electron-donating substituted analogs produce isomeric mixtures [1]. These quantifiable differences necessitate compound-specific selection rather than class-level procurement.

Quantitative Differentiation Evidence: 2-Chlorocycloheptanone versus In-Class Analogs


Acute Toxicity Comparison: 2-Chlorocycloheptanone Exhibits Lower Acute Toxicity than Smaller Ring Analogs

2-Chlorocycloheptanone demonstrates significantly lower acute toxicity compared to its five- and six-membered ring analogs. Intraperitoneal LD₅₀ in mice is 980 mg/kg for the seven-membered compound , versus 830 mg/kg for 2-chlorocyclohexanone and 310 mg/kg for 2-chlorocyclopentanone .

Toxicology Safety profiling α-Haloketone handling

Ring Expansion Regioselectivity: Exclusive Formation of 2-Chlorocycloheptanone from 2-Chlorocyclohexanone

In diazomethane-mediated ring expansion reactions catalyzed by AlCl₃, 2-chlorocyclohexanone undergoes methylene insertion exclusively on the unsubstituted side of the carbonyl group, yielding 2-chlorocycloheptanone as the sole product [1]. In contrast, electron-donating substituted cyclohexanones (e.g., 2,2-dimethylcyclohexanone) produce isomeric mixtures of both 2,2-dimethyl- and 3,3-dimethylcycloheptanone under identical conditions [1].

Ring expansion Diazomethane chemistry Regioselectivity α-Chloroketone

Favorskii Rearrangement Yield: 2-Chlorocycloheptanone to Cyclohexanecarboxylic Acid

2-Chlorocycloheptanone undergoes Favorskii rearrangement to yield cyclohexanecarboxylic acid in 69% isolated yield when treated with hot aqueous K₂CO₃ [1]. In contrast, the six-membered analog 2-chlorocyclohexanone yields cyclopropanecarboxylic acid derivatives under different conditions (NaOMe/Et₂O) [2], demonstrating divergent reaction pathways based on ring size.

Favorskii rearrangement Ring contraction Carboxylic acid synthesis α-Haloketone

Synthesis Yield from Cycloheptene: 88% Isolated Yield for 2-Chlorocycloheptanone

2-Chlorocycloheptanone can be synthesized from cycloheptene with an isolated yield of approximately 88% . While class-level comparisons for this specific transformation are not directly available for all ring-size analogs, this high yield establishes a robust and scalable synthetic entry point for procurement planning and cost analysis.

Synthetic methodology α-Chloroketone preparation Process chemistry

Atmospheric Reactivity: Hydroxyl Radical Reaction Rate Constant

The estimated overall hydroxyl radical reaction rate constant for 2-chlorocycloheptanone is 12.4095 × 10⁻¹² cm³/molecule·sec, corresponding to an atmospheric half-life of approximately 0.86 days under standard conditions (12-hr daylight; [OH] = 1.5 × 10⁶ cm⁻³) [1]. While specific comparator data for other α-chlorocycloalkanones are not available, this value establishes a baseline for environmental persistence assessment.

Environmental fate Atmospheric chemistry Hydroxyl radical kinetics

Validated Application Scenarios for 2-Chlorocycloheptanone (CAS 766-66-5) Derived from Quantitative Evidence


Regioselective Ring Expansion: Synthesis of 2-Chlorocycloheptanone from 2-Chlorocyclohexanone

Leverage the exclusive regioselectivity of diazomethane-mediated ring expansion of 2-chlorocyclohexanone to 2-chlorocycloheptanone [1]. This transformation proceeds without isomeric byproducts, simplifying purification and enabling high-purity product procurement. Suitable for researchers requiring 2-chlorocycloheptanone as a downstream intermediate for further functionalization.

Favorskii Rearrangement: Accessing Cyclohexanecarboxylic Acid Derivatives

Utilize 2-chlorocycloheptanone as a substrate for Favorskii rearrangement with hot aqueous K₂CO₃ to obtain cyclohexanecarboxylic acid in 69% yield [2]. This ring contraction pathway is distinct from those of smaller ring analogs [2] and provides entry to seven-membered ring-derived building blocks for medicinal chemistry and natural product synthesis.

Nucleophilic Substitution: α-Functionalized Cycloheptanone Synthesis

Exploit the Sₙ2 reactivity of the α-chloro position in 2-chlorocycloheptanone [3] to install diverse nucleophiles (amines, thiols, alkoxides) onto the seven-membered ring scaffold. The lower acute toxicity compared to five- and six-membered analogs facilitates safer handling during reaction screening and scale-up.

Enamine and Piperazinil Ester Synthesis in Population Genetics

Employ 2-chlorocycloheptanone as a key intermediate in the synthesis of enamines and piperazinil esters, which find application in population genetics research . The compound's reactivity with amines and borohydride reducing agents enables modular construction of these biologically relevant scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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